(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an isopropoxybenzoyl group and a pyrazolopyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a benzoyl group through an acylation reaction using 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrazolopyridine: The functionalized piperazine is then coupled with a pyrazolopyridine derivative through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Halogenated solvents like chloroform (CHCl3) with a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, this compound is studied for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain types of cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- (4-(4-Ethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone exhibits unique properties due to the presence of the isopropoxy group. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the specific arrangement of functional groups in this compound may result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16(2)29-18-8-6-17(7-9-18)21(27)24-11-13-25(14-12-24)22(28)19-15-23-26-10-4-3-5-20(19)26/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZCOYXYUYYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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